Cinnamylamine hydrochloride

Descripción general

Descripción

Cinnamylamine hydrochloride is an aromatic amine compound derived from cinnamylamine. It is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects. This compound is also an essential precursor for energetic materials and is derived from l-phenylalanine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cinnamylamine hydrochloride plays a significant role in medicinal chemistry due to its potential pharmacological effects.

- Neuroprotective Properties : Research indicates that it may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's diseases. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological exploration .

- Antibacterial Activity : Studies have demonstrated that this compound exhibits promising antibacterial properties against various strains, including those resistant to conventional antibiotics. This makes it a potential candidate for developing new antimicrobial agents amidst rising antibiotic resistance .

- Antiviral and Anticancer Activities : Preliminary studies suggest that derivatives of cinnamylamine may possess antiviral and anticancer properties, warranting further investigation into their therapeutic potential .

Synthetic Biology

Recent advancements in synthetic biology have highlighted the utility of this compound as a precursor in biosynthetic pathways.

- Biosynthesis : A notable study successfully engineered E. coli to produce cinnamylamine from cinnamic acid using a combinatorial metabolic engineering strategy. This approach not only demonstrated the feasibility of microbial production but also emphasized the environmental advantages over traditional synthetic methods .

- Applications in Drug Design : The compound's interactions with various receptors and enzymes make it valuable in drug design efforts. Understanding these interactions can lead to the development of novel therapeutic agents based on cinnamylamine derivatives .

Antimicrobial Research

This compound's antimicrobial properties have sparked interest in its application as an alternative treatment option.

- Mechanisms of Action : The specific mechanisms by which cinnamylamine exerts its antibacterial effects are still under investigation. However, its structural similarity to known antimicrobial agents suggests potential pathways for action against bacterial cell membranes or metabolic processes .

Data Table: Comparative Analysis of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotection | Potential benefits in neurodegenerative diseases | Influences neurotransmitter systems |

| Antibacterial Activity | Efficacy against resistant bacterial strains | Promising results in combating antibiotic resistance |

| Antiviral Activity | Potential antiviral properties | Requires further investigation |

| Anticancer Research | Possible anticancer effects through derivatives | Early-stage studies show promise |

| Synthetic Biology | Production via engineered microorganisms | Environmentally friendly biosynthesis achieved |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential use in neurodegenerative therapies.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that this compound inhibited growth rates significantly compared to control groups, showcasing its potential as a novel antibiotic agent.

Mecanismo De Acción

Target of Action

Cinnamylamine hydrochloride is an aromatic compound derived from L-phenylalanine . It is used in the synthesis of biologically active molecules, including drugs and energetic materials . The primary target of this compound is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme has been demonstrated to have high activity in the conversion of cinnamaldehyde to cinnamylamine .

Mode of Action

The mode of action of this compound involves its interaction with Cv-ωTA. This enzyme catalyzes the conversion of cinnamaldehyde to cinnamylamine . The process is part of a larger biosynthetic pathway that starts with L-phenylalanine .

Biochemical Pathways

The biochemical pathway of this compound starts with L-phenylalanine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are involved in the conversion of cinnamic acid to cinnamaldehyde . Then, Cv-ωTA catalyzes the conversion of cinnamaldehyde to cinnamylamine .

Result of Action

The result of the action of this compound is the production of cinnamylamine . This compound is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the yield of cinnamylamine in engineered E. coli reached 523.15 mg/L by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation . This suggests that the metabolic environment and the availability of necessary cofactors can significantly influence the production of cinnamylamine.

Análisis Bioquímico

Biochemical Properties

Cinnamylamine hydrochloride interacts with various enzymes and proteins. The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .

Cellular Effects

The production of this compound can be influenced by various cellular processes. For instance, the overexpression or knockout of certain native global transcription factors and resistance genes can regulate the catalytic rate of NADPH-dependent carboxylic acid reductase from Neurospora crassa (ncCAR), which is involved in the synthesis of this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the conversion of cinnamaldehyde to cinnamylamine, a process catalyzed by the enzyme Cv-ωTA .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed, and Cv-ωTA Y168G had the highest conversion rate with 88.56 mg/L cinnamylamine obtained after 4 h of fermentation .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a part of the pathway that converts cinnamic acid to cinnamaldehyde, a process that involves the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various chemical methods. One common method involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme demonstrates high activity in converting cinnamaldehyde to cinnamylamine . Another method involves the reduction of cinnamic acid to cinnamaldehyde using carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli .

Industrial Production Methods: In industrial settings, this compound is primarily produced through chemical synthesis. The process involves a series of chemical reactions starting from compounds such as cinnamaldehyde, cinnamyl alcohol, or cinnamonitrile as precursors. The chemical synthesis process is relatively mature and has a high conversion rate .

Análisis De Reacciones Químicas

Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cinnamylamine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include cinnamyl alcohol, cinnamaldehyde, and various substituted cinnamylamine derivatives .

Comparación Con Compuestos Similares

Cinnamaldehyde: A precursor in the synthesis of cinnamylamine.

Cinnamic acid: Another precursor used in the production of cinnamylamine.

Cinnamyl alcohol: A related compound that can be converted to cinnamylamine.

Uniqueness: Cinnamylamine hydrochloride is unique due to its versatile applications in synthesizing bioactive molecules and energetic materials. Its ability to undergo various chemical reactions and its role as a precursor in multiple synthetic pathways highlight its significance in both scientific research and industrial applications .

Actividad Biológica

Cinnamylamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

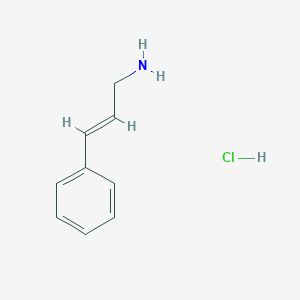

Chemical Structure and Properties

This compound is derived from cinnamaldehyde and ammonia, resulting in an amine with the chemical formula CHClN. The hydrochloride salt form enhances its solubility in water, facilitating various biological applications.

Biological Activities

-

Neuroprotective Properties

- Research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest it may modulate neurotransmitter systems, particularly influencing serotonin and dopamine pathways.

-

Antibacterial Activity

- This compound has demonstrated promising antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics. This property positions it as a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.

-

Anticancer Potential

- Preliminary studies indicate that cinnamylamine derivatives may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation, although further research is required to elucidate their mechanisms of action.

Case Studies

- A study highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was shown to improve cognitive function and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

- Another investigation focused on the antibacterial properties of this compound, where it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could serve as a lead for developing new antibiotics.

- Neurotransmitter Modulation : this compound appears to affect neurotransmitter levels, potentially enhancing synaptic plasticity and cognitive function.

- Antimicrobial Mechanism : The antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Data Tables

| Activity | Effect | References |

|---|---|---|

| Neuroprotection | Cognitive improvement in Alzheimer's model | |

| Antibacterial | Activity against MRSA | |

| Anticancer | Inhibition of cancer cell proliferation |

Propiedades

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-KQGICBIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-89-0, 17480-08-9 | |

| Record name | Cinnamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.